Glucoraphenin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glucoraphenin involves several steps. One method starts with commercially available 1,4-butanediol. The glucosinolate framework is prepared by coupling an oximyl chloride derivative with tetraacetyl thioglucose. A methylthio group is introduced to the framework using a Wittig reaction between triphenylphosphonium thiomethylmethylide and an aldehyde intermediate of the glucosinolate .

Industrial Production Methods

Industrial production of glucosinolates, including this compound, often involves extraction from plant sources. The glucosinolates are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates .

Analyse Chemischer Reaktionen

Types of Reactions

Glucoraphenin undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can revert the sulfoxide group back to a sulfide.

Substitution: The glucosinolate can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include isothiocyanates, thiocyanates, nitriles, and epithionitriles, depending on the reaction conditions such as pH and the presence of ferrous ions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Anticancer Activity

Glucoraphenin has garnered attention for its anticancer properties. Studies suggest that its hydrolysis product, sulforaphene, exhibits antiproliferative effects on several cancer cell lines including lung, breast, prostate, and colon cancers. For instance, research indicated that aqueous extracts from radish sprouts containing this compound significantly inhibited the growth of human lung cancer cells (A549) . Furthermore, this compound's ability to induce phase II detoxification enzymes contributes to its chemopreventive effects by enhancing the body’s detoxification processes .

2. Antioxidant Effects

The antioxidant properties of this compound and its derivatives help combat oxidative stress, which is linked to various chronic diseases. Studies have shown that these compounds can scavenge free radicals and reduce oxidative damage at the cellular level . This suggests potential applications in formulating dietary supplements aimed at promoting health and preventing age-related diseases.

3. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory conditions where inflammation plays a pivotal role in disease progression. The modulation of inflammatory pathways by this compound could lead to therapeutic applications in managing conditions such as arthritis and cardiovascular diseases .

Nutritional Applications

1. Dietary Sources

this compound is abundant in cruciferous vegetables like radishes and broccoli. Incorporating these foods into diets may provide health benefits due to their high glucosinolate content. Epidemiological studies have linked diets rich in these vegetables to a reduced risk of various cancers .

2. Functional Foods Development

The popularity of functional foods—foods enhanced with bioactive compounds—has led to increased interest in this compound-rich products. These foods can be marketed for their health-promoting properties, potentially improving public health outcomes by encouraging healthier eating habits.

Agricultural Biotechnology

1. Breeding for Enhanced this compound Content

Agricultural research has focused on breeding strategies to enhance glucosinolates like this compound in crops. For example, breeding programs have successfully developed broccoli cultivars with elevated levels of glucosinolates, thereby increasing their functional properties . Such advancements can lead to more nutritious food sources and improved crop resilience against pests and diseases.

2. Genetic Engineering

Genetic modification techniques are being explored to increase the production of this compound in plants. By manipulating the biosynthetic pathways responsible for glucosinolate synthesis, researchers aim to create crops with higher concentrations of beneficial compounds .

Case Studies

Wirkmechanismus

The mechanism of action of Glucoraphenin involves its conversion to isothiocyanates by the enzyme myrosinase. These isothiocyanates then induce the expression of phase II detoxification enzymes, such as glutathione S-transferase and quinone reductase, which help in detoxifying carcinogens . The molecular targets include various enzymes involved in the detoxification pathways .

Vergleich Mit ähnlichen Verbindungen

Glucoraphenin can be compared with other glucosinolates such as:

Glucoraphanin: Found in broccoli, known for its potent anticancer properties.

Sinigrin: Found in mustard seeds, known for its pungent taste and antimicrobial properties.

Gluconasturtiin: Found in watercress, known for its peppery flavor and potential health benefits.

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Biologische Aktivität

Glucoraphenin is a glucosinolate primarily found in cruciferous vegetables, particularly in radishes and broccoli. It has garnered attention for its potential health benefits, particularly its anticancer properties, and its role in modulating various biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (4-methylsulfinyl-3-butenyl glucosinolate) is a precursor to sulforaphene, an isothiocyanate that exhibits significant biological activity. Upon hydrolysis by the enzyme myrosinase, this compound converts into sulforaphene, which is associated with various health benefits including anticancer effects and modulation of metabolic enzymes.

-

Anticancer Activity :

- This compound and its hydrolysis products have been shown to exhibit anticancer properties through several mechanisms:

- Induction of phase II detoxifying enzymes.

- Inhibition of cell proliferation in various cancer cell lines.

- Modulation of signaling pathways related to apoptosis and cell cycle regulation.

- This compound and its hydrolysis products have been shown to exhibit anticancer properties through several mechanisms:

- Metabolizing Enzymes Induction :

Table 1: Biological Activities of this compound

| Activity Type | Model/Cell Line | Findings |

|---|---|---|

| Anticancer | Human breast cancer (MCF-7) | Inhibited cell proliferation |

| Anticancer | Prostate cancer (PC-3) | Induced apoptosis |

| Enzyme Induction | Rat liver microsomes | Increased CYP1A2 and GST activity |

| Metabolic Effects | Drosophila melanogaster | Altered metabolic enzyme profiles |

Case Study: Anticancer Effects

A study investigated the effects of this compound on human prostate cancer cells (PC-3). The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that this compound may serve as a promising candidate for cancer prevention strategies.

Bioavailability and Metabolism

The bioavailability of this compound is influenced by several factors including food matrix, preparation methods, and individual metabolic responses. Studies have shown that cooking methods can affect the levels of glucosinolates, thereby impacting their biological efficacy. For instance, steaming broccoli has been reported to preserve higher levels of glucosinolates compared to boiling .

Health Benefits Beyond Cancer

In addition to its anticancer properties, this compound has been linked to other health benefits:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, potentially serving as a natural preservative in food applications.

- Blood Sugar Control : Some studies suggest that this compound may play a role in regulating blood sugar levels, making it beneficial for metabolic health .

Eigenschaften

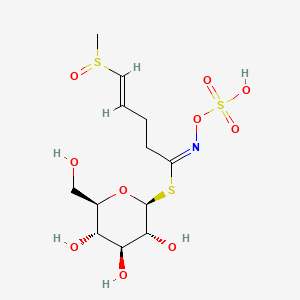

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E,1E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8+/t7-,9-,10+,11-,12+,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLXCZJBYSPSKU-CRHREIPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28463-24-3 | |

| Record name | Glucoraphenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028463243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.